1-Hydroxy-o-carborane
CAS No.: 23987-99-7
Cat. No.: VC0109744
Molecular Formula: C₂H₁₂B₁₀O
Molecular Weight: 160.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23987-99-7 |
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Molecular Formula | C₂H₁₂B₁₀O |
Molecular Weight | 160.23 |
Introduction
Spectroscopic characterization typically involves multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹¹B, and ¹³C NMR, is commonly employed for structural confirmation. The ¹¹B NMR spectrum typically shows resonances in the range of δ -11.38 to -2.40 ppm, characteristic of boron atoms in the cage structure . X-ray crystallography provides definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms in the molecule.
Synthesis Methods
Various synthetic approaches have been developed for the preparation of 1-hydroxy-o-carborane and its derivatives. These methods typically involve transition metal catalysts that facilitate selective functionalization of the carborane cage.
Palladium-Catalyzed Synthesis
One of the most significant synthetic routes involves palladium-catalyzed reactions. Au et al. demonstrated a Pd-catalyzed three-component carbonylative-annulation of 1-hydroxy-o-carborane with internal alkynes and carbon monoxide, proceeding via direct and regioselective cage B-H activation . This reaction produces C,B-substituted carborano-coumarin derivatives with potential pharmaceutical applications.
The synthesis typically involves the following components:
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1-Hydroxy-o-carborane as the starting material
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An internal alkyne (e.g., diphenylacetylene)
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Carbon monoxide
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A palladium catalyst (usually PdCl₂)
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Various additives to optimize reactivity and selectivity
The reaction proceeds through B-H activation, followed by further transformations such as alkyne insertion and carbonylation.
Table 2: Optimization of Palladium-Catalyzed Reactions Involving o-Carborane Derivatives
Iridium-Catalyzed Synthesis
Iridium catalysts have also been employed for the functionalization of carborane derivatives, particularly for enantioselective transformations. While these studies focus on derivatives rather than 1-hydroxy-o-carborane directly, they provide valuable insights into the reactivity patterns of the carborane cage.
Qiu et al. reported an iridium-catalyzed asymmetric alkenylation of o-carboranes via B-H activation, achieving high enantioselectivity (up to 99% ee) . This represents a significant advancement in controlling the stereochemistry of carborane functionalization.
Table 3: Iridium-Catalyzed Enantioselective Transformations of o-Carborane Derivatives
Chemical Reactivity
Regioselective B-H Activation
One of the most significant aspects of 1-hydroxy-o-carborane chemistry is the ability to undergo regioselective B-H activation. This reactivity pattern allows for selective functionalization of specific boron vertices in the carborane cage.
Studies have shown that different substitution patterns on the carborane cage can significantly influence the regioselectivity of B-H activation. For instance, cage C(2) substitution impacts the degree of functionalization in palladium-catalyzed reactions, with unsubstituted C(2)-H vertex leading to B(3,5)-dialkenylation, while cage C(2) substituted o-carboranes result in B(4)-monoalkenylation due to steric factors .
Palladium-Catalyzed Carbonylative Annulation
The palladium-catalyzed carbonylative annulation of 1-hydroxy-o-carborane with internal alkynes represents a significant synthetic transformation. This three-component reaction involves:
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Regioselective B-H activation
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CO insertion
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Alkyne insertion
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Cyclization to form carborano-coumarin derivatives
The mechanism has been proposed to include CO insertion, electrophilic B-H metalation, alkyne insertion, and reductive elimination steps . This reaction demonstrates the versatility of 1-hydroxy-o-carborane in multicomponent reactions.
Enantioselective Transformations
Recent advances in asymmetric catalysis have enabled the enantioselective functionalization of carborane derivatives. The intrinsic chirality of three-dimensional carborane derivatives arises from the substitution patterns on the icosahedral cage, which differs from the planar, axial, central, and helical chirality commonly observed in organic synthesis .
Qiu et al. reported the first examples of cage (S)-B(4)/(R)-B(7) enantioselectivity for the Ir-catalyzed synthesis of chiral-at-cage o-carboranes . This approach achieved up to 99% ee under mild reaction conditions, representing a significant advancement in the field of asymmetric boron chemistry.
Applications
Pharmaceutical Applications
1-Hydroxy-o-carborane and its derivatives have significant potential in medicinal applications, particularly in boron neutron capture therapy (BNCT) for cancer treatment. The high boron content of carboranes makes them excellent carriers for delivering boron to cancer cells, where neutron irradiation can trigger nuclear reactions that selectively destroy the cancer cells.
The unique properties of carboranes that make them valuable for pharmaceutical applications include:
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Their three-dimensional structure, which differs significantly from traditional organic fragments like benzene and adamantane
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The ability to fine-tune adjacent functionalities through inductive effects at different cluster positions
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The option to increase molecular size by modifying multiple boron vertices
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The possibility of deboronation to form charged cluster species, modifying solubility properties
The carbaboranyl-phenyl arrangement has been identified as a particularly effective scaffold for targeting various biological receptors through the addition of specific substituents, making carboranes unique and promising pharmacophores .
Materials Science Applications
In materials science, 1-hydroxy-o-carborane contributes to the development of advanced materials with exceptional properties:
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High thermal stability
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Chemical resistance to degradation
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Unique electronic properties
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Three-dimensional structural elements for polymers and composites
These properties make 1-hydroxy-o-carborane and its derivatives valuable components in the development of specialized materials for demanding applications.
Comparison with Related Compounds
1-Hydroxy-o-carborane shares structural similarities with other carborane derivatives but possesses unique properties due to the hydroxyl group at the C1 position.
Table 4: Comparison of 1-Hydroxy-o-carborane with Related Compounds
These structural variations lead to differences in reactivity, particularly in transition metal-catalyzed reactions. For example, the presence of different substituents on the cage carbon atoms can dramatically alter the regioselectivity of B-H activation reactions.
Future Research Directions
Research on 1-hydroxy-o-carborane continues to evolve, with several promising directions:
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Development of more efficient and selective synthetic methods, particularly those employing lower catalyst loadings and milder reaction conditions. Recent advances have demonstrated palladium-catalyzed reactions with catalyst loadings as low as 1 mol%, representing the lowest catalyst loading in transition metal catalyzed carborane B-H functionalization reported to date .
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Exploration of novel functionalization patterns through regioselective and enantioselective transformations. The recent development of enantioselective methodologies opens new possibilities for the synthesis of chiral carborane derivatives with potential applications in asymmetric catalysis and medicinal chemistry.
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Investigation of medicinal applications, particularly in the development of targeted therapies and BNCT agents. The unique three-dimensional structure of carboranes and their ability to be selectively functionalized make them promising candidates for drug development.
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Design of new materials incorporating 1-hydroxy-o-carborane units for specialized applications in electronics, energy storage, and sensing technologies.
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Mechanistic studies to better understand the factors controlling selectivity in reactions involving the carborane cage, which would enable more rational design of synthetic methodologies.
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